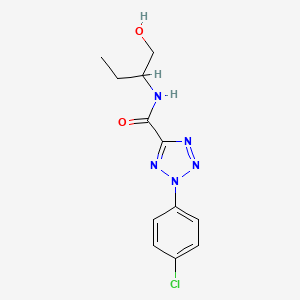
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide (CHBT) is a novel compound with potential applications in scientific research. CHBT is an aromatic heterocyclic compound containing an amide group and a tetrazole ring. It is a colorless solid with a molecular weight of 285.7 g/mol and a melting point of 131-132°C. It is soluble in water, ethanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has potential applications in scientific research, particularly in the fields of drug discovery and drug design. It has been used in the synthesis of various bioactive molecules and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been used to study the structure-activity relationships of various compounds.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is not fully understood. However, it is believed that the tetrazole ring of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is responsible for its bioactivity. The ring is believed to interact with the active sites of enzymes and other proteins, leading to various biological activities. Additionally, the amide group is believed to be involved in the binding of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide to target molecules, leading to the observed biological activities.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has been shown to have a wide range of biological activities. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory and anti-diabetic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide for scientific research is that it is relatively inexpensive and easily synthesized. Additionally, it has a wide range of biological activities, making it a useful tool for drug discovery and design. However, there are some limitations to using 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide in scientific research. For example, further studies could be conducted to determine its mechanism of action and to explore its potential applications in drug discovery and design. Additionally, further research could be conducted to determine the structure-activity relationships of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide and other related compounds. Finally, further studies could be conducted to explore the potential of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide as an anti-cancer, anti-inflammatory, and anti-diabetic agent.
Synthesemethoden
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide can be synthesized from commercially available 4-chlorophenylhydrazine hydrochloride and 1-hydroxybutan-2-one. The reaction starts with the formation of a hydrazone by the condensation of the two reactants in the presence of an acid catalyst. This is then followed by the cyclization of the hydrazone to form the desired product, 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide. The reaction is conducted in a solvent such as ethanol or water and is typically carried out at room temperature.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-9(7-19)14-12(20)11-15-17-18(16-11)10-5-3-8(13)4-6-10/h3-6,9,19H,2,7H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQUXMXJSZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6504094.png)
![N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-(4-chlorophenyl)cyclopentane-1-carboxamide](/img/structure/B6504100.png)
![2,4-dichloro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6504106.png)
![2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide](/img/structure/B6504114.png)
![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6504126.png)
![N-cyclopropyl-2-(5-oxo-4-{4-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6504128.png)
![N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide](/img/structure/B6504130.png)
![N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6504136.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6504143.png)
![2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504146.png)
![ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B6504159.png)
![N-[3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl]acetamide](/img/structure/B6504164.png)

![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6504180.png)